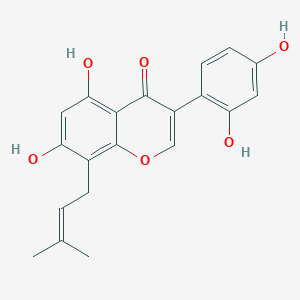

2,3-Dehydrokievitone

Description

2,3-Dehydrokievitone has been reported in Phaseolus lunatus, Lupinus luteus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17(24)18-19(25)14(9-26-20(13)18)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDSADRZXTYPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225121 | |

| Record name | 2,3-Dehydrokievitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74161-25-4 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74161-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dehydrokievitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074161254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dehydrokievitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DEHYDROKIEVITONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M463PIR1IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4',5,7-Tetrahydroxy-8-prenylisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Dehydrokievitone: A Novel Isoflavanone with Potent Anti-Virulence Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydrokievitone is a naturally occurring isoflavanone (B1217009) that has garnered scientific interest for its significant biological activities. This technical guide provides a comprehensive overview of its properties, biological functions with a focus on its anti-virulence mechanism against methicillin-resistant Staphylococcus aureus (MRSA), and available experimental data. While research into its full potential is ongoing, this document consolidates the current knowledge to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is classified as an isoflavonoid (B1168493).[1] It is found in plant species such as Erythrina sacleuxii.[1]

| Property | Value |

| Chemical Formula | C₂₀H₁₈O₆ |

| Molecular Weight | 354.35 g/mol |

| CAS Number | 74161-25-4 |

| Appearance | Solid |

| Initial Source | Erythrina sacleuxii |

Biological Activity: Anti-Virulence against MRSA

A significant body of research highlights the potential of this compound as an anti-virulence agent against MRSA. Unlike traditional antibiotics that aim to kill bacteria, anti-virulence strategies focus on disarming pathogens by inhibiting their virulence factors, thereby reducing the evolutionary pressure for developing resistance.[1][2]

Mechanism of Action

This compound has been shown to combat MRSA infection by inhibiting the expression of alpha-hemolysin (B1172582) (Hla), a key virulence factor responsible for tissue damage and immune evasion.[1][2] The mechanism of action does not involve direct bactericidal activity.[1]

The proposed signaling pathway for the anti-virulence activity of this compound against MRSA is as follows:

As depicted in Figure 1, this compound downregulates the transcription of the accessory gene regulator A (agrA).[1][2] The agr quorum-sensing system is a global regulator of virulence factor expression in S. aureus, and agrA is a key component of this system.[1] By suppressing agrA expression, this compound subsequently reduces the transcription of the hla gene, leading to decreased production of the alpha-hemolysin protein.[1][2] This ultimately diminishes the virulence of MRSA.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | MRSA USA300 | 512 µg/mL | [1][3] |

It is important to note that the MIC value indicates that this compound does not have direct inhibitory activity against the growth of MRSA USA300 at concentrations where it exhibits anti-virulence effects.[1][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-virulence properties of this compound.

In Vitro Studies

This assay is crucial for determining the effect of a compound on the hemolytic activity of Hla.

Protocol Outline:

-

Culture and Treatment: MRSA strains (e.g., USA300) are cultured to a specific optical density. The cultures are then treated with varying concentrations of this compound.

-

Supernatant Collection: After incubation, the bacterial cultures are centrifuged, and the supernatant containing the secreted Hla is collected.

-

Hemolysis Reaction: The collected supernatant is incubated with a suspension of rabbit erythrocytes.

-

Quantification: The mixture is centrifuged to pellet intact erythrocytes, and the absorbance of the supernatant is measured at 543 nm to quantify the amount of hemoglobin released due to hemolysis. A decrease in absorbance in the treated samples compared to the control indicates inhibition of Hla activity.

The lactate (B86563) dehydrogenase (LDH) assay is used to assess the cytotoxicity of a compound on mammalian cells, such as the human lung adenocarcinoma cell line A549, which is relevant for pneumonia models.[1][2]

Protocol Outline:

-

Cell Culture: A549 cells are seeded in 96-well plates and incubated.

-

Treatment: The cells are then infected with MRSA in the presence or absence of this compound.

-

LDH Measurement: After a defined incubation period, the amount of LDH released into the culture medium from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit. A reduction in LDH release in the presence of this compound indicates a protective effect against MRSA-induced cell damage.[1][2]

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the effect of this compound on the expression of specific genes, such as agrA and hla.[1][2]

Protocol Outline:

-

RNA Extraction: MRSA is cultured with and without this compound, and total RNA is extracted from the bacterial cells.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the target genes (agrA, hla) and a housekeeping gene for normalization.

-

Analysis: The relative expression of the target genes is calculated to determine the extent of upregulation or downregulation upon treatment with this compound.

In Vivo Studies

This model is used to evaluate the in vivo efficacy of this compound in a relevant infection model.[1]

Protocol Outline:

-

Infection: Mice are intranasally inoculated with a lethal dose of MRSA to induce pneumonia.

-

Treatment: A treatment group receives this compound (e.g., via subcutaneous injection) at a specified dose and frequency, while a control group receives a vehicle.

-

Monitoring: The survival of the mice is monitored over a period of several days.

-

Bacterial Load and Histopathology: At the end of the experiment, lungs are harvested to determine the bacterial load and to perform histopathological analysis to assess the extent of lung damage.[1]

Anticancer and Antioxidant Activities

While the primary focus of recent research has been on its anti-virulence properties, isoflavonoids as a class are known to possess a wide range of biological activities, including anticancer and antioxidant effects. However, at present, there is a lack of specific quantitative data (e.g., IC50 values) and detailed experimental protocols for the anticancer and antioxidant activities of this compound in the publicly available scientific literature. Further research is required to fully elucidate its potential in these areas.

Synthesis and Biosynthesis

From a biosynthetic perspective, this compound is an isoflavonoid, and its formation follows the general isoflavonoid biosynthetic pathway.

The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps involving key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS), and Chalcone isomerase (CHI) to produce a flavanone intermediate. The key branching point to isoflavonoids is the conversion of the flavanone to a 2-hydroxyisoflavanone by isoflavone synthase (IFS). Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields an isoflavone. The formation of this compound would then involve further specific enzymatic modifications, such as prenylation and hydroxylation, on the isoflavone backbone.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-virulence therapies against MRSA. Its ability to inhibit a key virulence factor without exerting direct bactericidal pressure makes it an attractive candidate for circumventing the growing problem of antibiotic resistance. The available data provides a strong foundation for its mechanism of action and in vivo efficacy in a preclinical model.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its cellular targets.

-

Conducting comprehensive studies to determine its anticancer and antioxidant potential with quantitative data.

-

Developing and optimizing a chemical synthesis route to ensure a stable and scalable supply for further research and development.

-

Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

This in-depth guide serves as a valuable resource for the scientific community to build upon the existing knowledge and unlock the full therapeutic potential of this novel isoflavanone.

References

- 1. Frontiers | this compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression [frontiersin.org]

- 2. This compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound combats methicillin-resistant Staphylococcus aureus infection by reducing alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of 2,3-Dehydrokievitone: A Technical Guide for Researchers

Introduction

Isoflavonoids, a class of polyphenolic compounds abundant in leguminous plants, have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. Their structural similarity to estrogens allows them to interact with various cellular targets, influencing signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 2,3-Dehydrokievitone, an isoflavonoid (B1168493) derivative, is a promising candidate for anticancer screening due to its unique structural features. This guide outlines the standard methodologies and potential signaling pathways relevant to the preliminary in vitro anticancer evaluation of this compound.

In Vitro Cytotoxicity Data

The initial step in anticancer drug discovery involves assessing the cytotoxic effects of a compound against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC50 values for various isoflavonoids against different cancer cell lines, providing a comparative baseline for potential studies on this compound.

| Isoflavonoid | Cancer Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |

| Genistein | MCF-7 | Breast Cancer | MTT | 48 | 15.5 |

| Daidzein | PC-3 | Prostate Cancer | MTT | 72 | 45.2 |

| Biochanin A | A549 | Lung Cancer | SRB | 48 | 25.8 |

| Formononetin | HCT-116 | Colon Cancer | MTT | 48 | 32.1 |

| Glycitein | HepG2 | Liver Cancer | XTT | 72 | 55.6 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of anticancer activity. The following sections describe standard methodologies used in the preliminary screening of isoflavonoids.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

Isoflavonoids are known to modulate several signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common feature in many cancers. Isoflavonoids have been shown to inhibit this pathway at various points.

References

The Pro-Apoptotic Power of Isoflavones: A Technical Guide to their Mechanism of Action in Cancer Cells

Disclaimer: This technical guide explores the mechanisms of apoptosis induction by the isoflavone (B191592) class of compounds. Due to a lack of specific published research on the pro-apoptotic activity of 2,3-dehydrokievitone at the time of this writing, this document focuses on well-studied isoflavones such as genistein (B1671435), daidzein, and biochanin A. The detailed mechanisms presented herein for these related compounds may provide a predictive framework for understanding the potential biological activity of this compound.

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. Their ability to induce programmed cell death, or apoptosis, in cancer cells is a key area of investigation. This guide provides an in-depth technical overview of the molecular mechanisms by which isoflavones trigger apoptosis, targeting researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present quantitative data from various studies, detail common experimental protocols, and visualize the intricate molecular interactions.

Core Mechanisms of Isoflavone-Induced Apoptosis

Isoflavones exert their pro-apoptotic effects through a multi-pronged approach, influencing a variety of cellular signaling pathways that regulate cell survival and death. Emerging evidence suggests that isoflavones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often in a cell-type and concentration-dependent manner.[1][2]

Modulation of Key Signaling Pathways

Several critical signaling pathways, often deregulated in cancer, are targeted by isoflavones to promote apoptosis:

-

PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial pro-survival pathway. Isoflavones, such as biochanin A and genistein, have been shown to inhibit this pathway.[3][4][5] By downregulating the phosphorylation of PI3K and Akt, these compounds prevent the downstream signaling that would normally inhibit apoptosis and promote cell proliferation.[4][5]

-

NF-κB Pathway Suppression: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, leading to the expression of anti-apoptotic genes. Genistein has been demonstrated to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[6][7]

-

MAPK Pathway Regulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that can either promote or inhibit apoptosis depending on the specific context and the particular MAPK family member involved. Isoflavones have been shown to modulate MAPK signaling, in some cases leading to the activation of pro-apoptotic JNK and p38 MAPK, while inhibiting the pro-survival ERK pathway.[1][2][7]

-

p53-Dependent and Independent Mechanisms: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some isoflavones, like genistein, can induce apoptosis through a p53-dependent pathway by upregulating its expression and that of its downstream targets, such as p21.[8] However, isoflavones can also induce apoptosis in cancer cells lacking functional p53, indicating the involvement of p53-independent mechanisms.[7]

Data Presentation: In Vitro Efficacy of Isoflavones

The following table summarizes the cytotoxic and pro-apoptotic effects of various isoflavones on different cancer cell lines, as reported in the literature.

| Isoflavone | Cell Line | Assay Type | Endpoint | Result |

| Daidzein | BEL-7402 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 59.7 ± 8.1 µM |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 50 µM | |

| Genistein | LNCaP, DU145 (Prostate Cancer) | MTT Assay | Growth Inhibition | Concentration-dependent inhibition |

| MCF-7 (Breast Cancer) | MTT Assay | Cell Proliferation | Inhibition observed | |

| Biochanin A | MCF-7 (Breast Cancer) | MTT Assay | Cell Proliferation | Inhibition observed |

| FaDu (Pharynx Squamous Carcinoma) | Cytotoxicity Assay | Cell Death | Dose- and time-dependent increase | |

| A549, 95D (Lung Cancer) | Viability Assay | Growth Inhibition | Time- and dose-dependent inhibition |

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to investigate isoflavone-induced apoptosis.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isoflavone for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Plate cells and treat with the isoflavone as described for the viability assay.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with the isoflavone and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Mandatory Visualizations

Signaling Pathways of Isoflavone-Induced Apoptosis

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochanin A Induces Apoptosis in MCF-7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of 2,3-Dehydrokievitone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydrokievitone, a prenylated isoflavonoid, has emerged as a molecule of interest in oncological research due to its potential anti-proliferative properties. As a member of the flavonoid family, which is known for a wide range of biological activities, this compound is being investigated for its capacity to inhibit the growth of cancer cells. This technical guide provides a consolidated overview of the current understanding of the in vitro anti-proliferative activity of this compound, including available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Quantitative Data Summary: IC50 Values

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Currently, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely available in the public domain. Research into the specific cytotoxic effects of this compound is ongoing. For context, other related flavonoid compounds have demonstrated a range of IC50 values depending on the specific cancer cell line and the assay used.

Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HeLa | Cervical Carcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

Note: This table is for illustrative purposes. Specific experimental data for this compound is required to populate these fields.

Experimental Protocols

The following sections detail the standard experimental protocols utilized to assess the in vitro anti-proliferative activity of compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.[1][2][3]

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[4][5][6][7]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 2,3-Dehydrokievitone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of 2,3-Dehydrokievitone, a prenylated isoflavone (B191592). The synthesis is based on a three-step sequence involving C-prenylation of a phloroglucinol (B13840) derivative, a base-catalyzed Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, and a final oxidative cyclization to yield the target isoflavone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring isoflavone known for its potential biological activities. Isoflavonoids are a class of phenolic compounds that have attracted significant interest due to their diverse pharmacological properties. The synthetic route outlined herein provides a reliable method for accessing this compound for further biological evaluation. The key transformations include the regioselective introduction of a prenyl group onto a phloroacetophenone core, followed by the construction of the chalcone backbone, and its subsequent oxidative rearrangement to the isoflavone structure.

Overall Synthetic Scheme

The total synthesis of this compound can be accomplished via the following three main stages:

-

Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (2) by C-alkylation of 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone) (1).

-

Step 2: Synthesis of (E)-1-(2,4,6-trihydroxy-3-prenylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate, 3) via a Claisen-Schmidt condensation.

-

Step 3: Synthesis of this compound (4) through an oxidative cyclization of the chalcone intermediate using thallium(III) nitrate (B79036).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, based on reported yields for analogous reactions.

| Step | Reaction | Starting Materials | Key Reagents | Product | Solvent | Reaction Time | Typical Yield (%) |

| 1 | C-Prenylation | 2',4',6'-Trihydroxyacetophenone (1), Prenyl bromide | K₂CO₃ | 2',4',6'-Trihydroxy-3'-prenylacetophenone (2) | Acetone | 6 hours | ~60-70% |

| 2 | Claisen-Schmidt Condensation | Compound (2), 2,4-Dihydroxybenzaldehyde (B120756) | KOH | (E)-1-(2,4,6-trihydroxy-3-prenylphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one (3) | Ethanol (B145695) | 24 hours | ~70-85% |

| 3 | Oxidative Cyclization | Chalcone Intermediate (3) | Thallium(III) Nitrate (TTN) | This compound (4) | Methanol (B129727) | 24 hours | ~40-60% |

Experimental Protocols

Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (2)

This procedure describes the C-prenylation of phloroacetophenone. The method is adapted from the synthesis of a similar compound, 2,4,6-trihydroxy-3-geranyl acetophenone[1].

Materials:

-

2',4',6'-Trihydroxyacetophenone (phloroacetophenone) (1)

-

Prenyl bromide (1-bromo-3-methyl-2-butene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry Acetone

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

To a round-bottom flask, add 2',4',6'-trihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (0.5 eq), and dry acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add prenyl bromide (0.8 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue by flash column chromatography using a petroleum ether:EtOAc gradient to yield 2',4',6'-trihydroxy-3'-prenylacetophenone (2) as a solid.

Step 2: Synthesis of the Chalcone Intermediate (3)

This protocol details the base-catalyzed Claisen-Schmidt condensation between the prenylated acetophenone (B1666503) (2) and 2,4-dihydroxybenzaldehyde. The procedure is based on general methods for chalcone synthesis[2][3].

Materials:

-

2',4',6'-Trihydroxy-3'-prenylacetophenone (2)

-

2,4-Dihydroxybenzaldehyde

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (EtOH)

-

Ice-cold water

-

Hydrochloric acid (1 M HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolve 2',4',6'-trihydroxy-3'-prenylacetophenone (2) (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the stirred solution in an ice bath.

-

Prepare a solution of KOH (e.g., 50% w/v in water) and add it dropwise to the ethanolic solution of the reactants.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A deep color change is expected.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture to pH 3-4 with 1 M HCl. A solid precipitate will form.

-

Collect the precipitated chalcone (3) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

The crude product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of this compound (4)

This final step involves the oxidative rearrangement of the chalcone intermediate (3) to the target isoflavone (4) using thallium(III) nitrate. This method is known to be effective for 2'-hydroxychalcones bearing electron-donating groups[4][5]. Caution: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials:

-

Chalcone intermediate (3)

-

Thallium(III) nitrate trihydrate (TTN)

-

Methanol (MeOH)

-

Dilute Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and extraction

Procedure:

-

Dissolve the chalcone intermediate (3) (1.0 eq) in methanol.

-

Add a solution of thallium(III) nitrate (1.1 - 2.0 eq) in methanol to the chalcone solution.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction should be protected from light.

-

Monitor the reaction by TLC. The formation of an intermediate acetal (B89532) may be observed.

-

Upon completion of the initial reaction, add dilute HCl to the mixture and stir for an additional 3-4 hours to facilitate the cyclization and demethoxylation to the isoflavone.

-

Remove the precipitated thallium(I) salts by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography to yield this compound (4). Note: Due to the high toxicity of thallium, all waste must be disposed of according to institutional safety protocols for heavy metal waste.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Caption: Workflow for the total synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the sequential relationship between the key chemical transformations.

Caption: Key transformations in this compound synthesis.

References

- 1. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The scope of thallium nitrate oxidative cyclization of chalcones; synthesis and evaluation of isoflavone and aurone analogs for their inhibitory activity against interleukin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

Application Notes and Protocols for the Extraction of 2,3-Dehydrokievitone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydrokievitone is a prenylated isoflavonoid (B1168493) found in various plant species, notably within the Erythrina genus.[1][2] Isoflavonoids are a class of secondary metabolites recognized for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed protocols for the extraction and purification of this compound from plant material, an overview of its potential mechanism of action, and its relevance in drug discovery and development.

Data Presentation: Extraction Parameters

While specific quantitative yields for this compound are not extensively reported in the available literature, the following table summarizes the key parameters from a representative study on the extraction of isoflavonoids from Erythrina sacleuxii, a known source of this compound.

| Parameter | Details | Plant Source | Reference |

| Plant Material | Air-dried and ground twigs | Erythrina sacleuxii | [3] |

| Initial Extraction Solvent | Dichloromethane (B109758):Methanol (B129727) (1:1 v/v) | Erythrina sacleuxii | [3] |

| Extraction Method | Percolation at room temperature | Erythrina sacleuxii | [3] |

| Solvent-to-Solid Ratio | 7.5 L of solvent for 3.1 kg of plant material (repeated 3 times) | Erythrina sacleuxii | [3] |

| Crude Extract Yield | 180.3 g from 3.1 kg of dried twigs | Erythrina sacleuxii | [3] |

| Purification Technique | Liquid-liquid partitioning, Column Chromatography, Preparative HPLC | Erythrina sacleuxii | [3] |

Experimental Protocols

The following protocols are based on established methodologies for the extraction and isolation of isoflavonoids from Erythrina species.[3]

Protocol 1: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the plant material (e.g., twigs of Erythrina sacleuxii) at room temperature and grind it into a fine powder.

-

Initial Extraction:

-

Pack the powdered plant material into a percolation column.

-

Extract the material by percolating with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at room temperature.

-

Repeat the extraction three times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the dried crude extract in distilled water.

-

Perform sequential partitioning with dichloromethane and then ethyl acetate (B1210297) (EtOAc).

-

Separate the layers and collect the ethyl acetate fraction, which is typically enriched in isoflavonoids.

-

Evaporate the ethyl acetate under reduced pressure to obtain the dried ethyl acetate fraction.

-

Protocol 2: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Adsorb the dried ethyl acetate fraction onto silica gel.

-

Pack a glass column with silica gel suspended in a non-polar solvent (e.g., cyclohexane (B81311) or n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the concentration of ethyl acetate in cyclohexane.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compound of interest using preparative reverse-phase HPLC.

-

A C18 column is commonly used for the separation of isoflavonoids.

-

Employ a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, for elution.

-

Monitor the elution profile with a UV detector at a wavelength suitable for isoflavonoids (e.g., 260 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for Drug Development Professionals

While the specific signaling pathways targeted by this compound are still under investigation, based on the known activities of similar isoflavonoids and related phytochemicals, a plausible mechanism of action involves the modulation of key inflammatory and cell survival pathways. Many phytochemicals have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway and their anticancer effects by modulating the PI3K/Akt signaling pathway.[4][5][6][7][8]

Caption: Plausible signaling pathways modulated by this compound.

Relevance for Drug Discovery and Development

The potential of this compound to modulate key signaling pathways implicated in cancer and inflammation makes it an interesting candidate for drug discovery and development.

-

Anti-inflammatory Potential: The inhibition of the NF-κB signaling pathway is a key mechanism for controlling inflammation.[4][5] By potentially inhibiting IKK, this compound could prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6), COX-2, and iNOS. This makes it a candidate for the development of novel anti-inflammatory drugs.

-

Anticancer Potential: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[7][8][9] By inhibiting PI3K, this compound could block the downstream activation of Akt, leading to decreased cell survival and proliferation and the induction of apoptosis in cancer cells. This positions this compound as a potential lead compound for the development of new anticancer therapies.

Further research is warranted to validate these hypothetical mechanisms of action and to explore the full therapeutic potential of this compound. This includes detailed in vitro and in vivo studies to confirm its effects on these signaling pathways and to assess its efficacy and safety in relevant disease models. The development of robust analytical methods for the quantification of this compound in biological matrices will also be crucial for pharmacokinetic and pharmacodynamic studies.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03457D [pubs.rsc.org]

- 3. Erysacleuxins C and D, new isoflavones from the twigs of <i>Erythrina sacleuxii</i> Hua and their cytotoxic activity - Arabian Journal of Chemistry [arabjchem.org]

- 4. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR signaling in PI3KR2-overexpressing colon cancer stem cells reduces tumor growth due to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Note: A Validated HPLC Method for the Quantification of 2,3-Dehydrokievitone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Dehydrokievitone, an isoflavonoid (B1168493) with potential biological activities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, both containing 0.1% formic acid, and UV detection. This protocol is suitable for the quantification of this compound in various sample matrices, including plant extracts and in vitro assays, after appropriate sample preparation. The described method provides a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is an isoflavonoid, a class of polyphenolic compounds found in various plants.[1] Isoflavonoids are known for their diverse biological activities, and research into their therapeutic potential is a growing field.[2] Accurate and precise quantification of these compounds is essential for quality control of natural product extracts, pharmacokinetic studies, and understanding their mechanism of action. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and isoflavonoids due to its high resolution and sensitivity.[3][4] This application note presents a detailed protocol for the quantification of this compound using a validated HPLC-UV method.

Experimental

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Methanol (B129727) (for sample extraction)

-

0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 20% B to 80% B over 20 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B. |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 262 nm (based on typical isoflavone (B191592) absorbance maxima)[5] |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Plant Material: A representative protocol for the extraction from a solid matrix involves the following steps. The specific details may need to be optimized for the matrix of interest.

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before HPLC analysis.[6]

-

-

Liquid Samples (e.g., from in vitro assays): Samples should be centrifuged to remove any particulate matter and then filtered through a 0.22 µm syringe filter prior to injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized in the table below. The provided values are representative for flavonoid analysis and should be experimentally determined.[8][9]

Table 2: Summary of Method Validation Parameters

| Parameter | Specification | Typical Value |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | - | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |

| Precision (%RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: 1.2%, Inter-day: 2.1% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.99 |

Quantification of this compound

The concentration of this compound in the samples was determined by interpolating the peak area from the calibration curve generated from the standard solutions.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Hypothetical)

As research into this compound is ongoing, its precise signaling pathways are not fully elucidated. However, many isoflavonoids are known to interact with key cellular signaling pathways involved in inflammation and cell proliferation. A hypothetical pathway is depicted below.

References

- 1. Showing Compound 2,3-Dehydrokievitol (FDB018364) - FooDB [foodb.ca]

- 2. scienggj.org [scienggj.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of 2,3-Butanediol, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Apoptosis with Kievitone

Disclaimer: Information specifically detailing protocols for inducing apoptosis with 2,3-Dehydrokievitone is limited in current scientific literature. These application notes and protocols are based on the available data for the related isoflavonoid, Kievitone, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies provided are standard for assessing apoptosis and can be adapted for the study of this compound or other related phytochemicals.

Introduction

Kievitone is an isoflavanone (B1217009) that has been isolated from various plant sources, including the hypocotyls of Phaseolus vulgaris L.[1]. It has demonstrated antifungal and antitumor activities[1]. Notably, Kievitone has been shown to inhibit the proliferation of several breast cancer cell lines[1]. While the precise mechanisms of its antitumor action are still under investigation, its ability to inhibit cancer cell growth suggests a potential role in inducing programmed cell death, or apoptosis.

This document provides detailed protocols for investigating the apoptosis-inducing effects of Kievitone on cancer cells. The included methodologies cover the assessment of cell viability, detection of apoptotic markers, and analysis of key signaling pathways.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Kievitone against various breast cancer cell lines after a 4-day treatment period. This data is crucial for determining the effective concentration range for apoptosis induction experiments.

| Cell Line | Estrogen Receptor (ER) Status | IC50 (µM) |

| MCF-7 | Positive | 5 - 18 |

| T47D | Positive | 5 - 18 |

| SKBR3 | Negative | 5 - 18 |

Data sourced from Hoffman R., 1995[1].

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cancer cell lines for treatment with Kievitone.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Kievitone (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

-

Incubator (37°C, 5% CO2)

-

Cell culture flasks/plates

Protocol:

-

Culture the selected cancer cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Prepare serial dilutions of Kievitone in complete growth medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Kievitone or the vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Kievitone on cancer cells and to establish the IC50 value.

Materials:

-

Cells treated with Kievitone in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Kievitone using flow cytometry.

Materials:

-

Cells treated with Kievitone in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) to determine the apoptotic pathway involved.

Materials:

-

Cells treated with Kievitone

-

Caspase activity assay kit (colorimetric or fluorometric) specific for the caspase of interest

-

Cell lysis buffer

-

Microplate reader (for colorimetric or fluorescence)

Protocol:

-

Harvest the treated cells and wash them with cold PBS.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Quantify the caspase activity relative to the vehicle-treated control.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of Kievitone on the expression levels of key proteins involved in the apoptotic signaling pathway (e.g., Bcl-2 family proteins, cleaved PARP).

Materials:

-

Cells treated with Kievitone

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Harvest and lyse the treated cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Visualization of Pathways and Workflows

Caption: Hypothetical apoptotic signaling pathways induced by Kievitone.

Caption: Experimental workflow for investigating Kievitone-induced apoptosis.

References

Application Notes and Protocols for the Preclinical Evaluation of 2,3-Dehydrokievitone in a Murine Cancer Model

Disclaimer: As of December 2025, to the best of our knowledge, there is no publicly available scientific literature detailing the use of 2,3-Dehydrokievitone in murine cancer models or its specific anticancer effects. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in evaluating the potential of this isoflavonoid. The proposed methodologies are based on standard practices for testing novel compounds in preclinical cancer research and the known biological activities of other isoflavones.

Introduction

This compound is an isoflavonoid, a class of naturally occurring polyphenolic compounds found in various plants. Isoflavonoids, such as genistein (B1671435) and daidzein, have been investigated for their potential anticancer properties, exhibiting effects on cell proliferation, apoptosis, and various signaling pathways implicated in cancer.[1][2] Studies on other isoflavones in murine cancer models have shown both inhibitory and stimulatory effects on tumor growth, depending on the specific compound, cancer type, and hormonal status of the model.[1][3] This document outlines a proposed research plan to investigate the in vitro and in vivo anticancer activities of this compound.

Proposed Mechanism of Action (Hypothetical)

Based on the known mechanisms of other isoflavonoids and related polyphenolic compounds, this compound may exert anticancer effects through the modulation of key cellular signaling pathways. Potential pathways to investigate include the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and are known to be affected by other isoflavonoids.[4][5][6][7] These pathways regulate critical cellular processes such as cell survival, proliferation, and apoptosis.

Figure 1: Hypothetical Signaling Pathways Targeted by this compound.

Data Presentation (Hypothetical Data Tables)

The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast (ER+) | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast (ER-) | Data to be determined | Data to be determined |

| A549 | Lung | Data to be determined | Data to be determined |

| HCT116 | Colon | Data to be determined | Data to be determined |

| Normal Fibroblasts | Non-cancerous | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: In Vivo Efficacy of this compound in a Xenograft Murine Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |

| Vehicle Control | Data to be determined | N/A | Data to be determined |

| This compound (Low Dose) | Data to be determined | Data to be determined | Data to be determined |

| This compound (High Dose) | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Doxorubicin) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

In Vitro Studies

Protocol 4.1.1: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 4.1.2: Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4.1.3: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Murine Cancer Model Study

Figure 2: General Experimental Workflow for an In Vivo Murine Cancer Study.

Protocol 4.2.1: Xenograft Tumor Model

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):

-

Vehicle Control

-

This compound (Low Dose, e.g., 25 mg/kg)

-

This compound (High Dose, e.g., 50 mg/kg)

-

Positive Control (standard chemotherapeutic agent)

-

-

Drug Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).

-

Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Further Analysis: Process tumors for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Concluding Remarks

The provided application notes and protocols offer a comprehensive, albeit hypothetical, starting point for the preclinical evaluation of this compound as a potential anticancer agent. It is imperative that initial in vitro studies are conducted to establish a rationale for progressing to more complex and resource-intensive in vivo models. The outcomes of these proposed studies will be crucial in determining whether this compound warrants further investigation in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of isoflavones on tumor growth and cachexia in newly established cachectic mouse models carrying human stomach cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Assessing Mitochondrial Dysfunction Induced by 2,3-Dehydrokievitone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dehydrokievitone, an isoflavonoid, is a subject of growing interest in pharmacological research. Preliminary evidence on structurally related compounds suggests that its mechanism of action may involve the induction of cellular stress and apoptosis, processes in which mitochondria play a central role. Mitochondrial dysfunction is a key indicator of cellular toxicity and a critical aspect of drug safety assessment. This document provides a comprehensive set of application notes and detailed protocols for assessing the potential mitochondrial dysfunction caused by this compound.

The following protocols are designed to enable researchers to systematically evaluate the effects of this compound on key mitochondrial parameters, including mitochondrial membrane potential, the production of reactive oxygen species (ROS), and the activation of apoptotic pathways.

Data Presentation

The quantitative data generated from the following experimental protocols can be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Treatment Group | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) | % Change from Control |

| Vehicle Control | - | Illustrative Value | 0% |

| This compound | 1 | Illustrative Value | Illustrative Value |

| This compound | 10 | Illustrative Value | Illustrative Value |

| This compound | 50 | Illustrative Value | Illustrative Value |

| Positive Control (e.g., CCCP) | 10 | Illustrative Value | Illustrative Value |

Table 2: Effect of this compound on Mitochondrial Superoxide (B77818) Production

| Treatment Group | Concentration (µM) | MitoSOX Red Fluorescence Intensity (Mean ± SD) | % Change from Control |

| Vehicle Control | - | Illustrative Value | 0% |

| This compound | 1 | Illustrative Value | Illustrative Value |

| This compound | 10 | Illustrative Value | Illustrative Value |

| This compound | 50 | Illustrative Value | Illustrative Value |

| Positive Control (e.g., Antimycin A) | 10 | Illustrative Value | Illustrative Value |

Table 3: Effect of this compound on Caspase-3/7 Activity

| Treatment Group | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change from Control |

| Vehicle Control | - | Illustrative Value | 1.0 |

| This compound | 1 | Illustrative Value | Illustrative Value |

| This compound | 10 | Illustrative Value | Illustrative Value |

| This compound | 50 | Illustrative Value | Illustrative Value |

| Positive Control (e.g., Staurosporine) | 1 | Illustrative Value | Illustrative Value |

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1][2][3]

Materials:

-

JC-1 Dye

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control

-